molecular formula C15H15F2N3O2 B6921957 1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide

1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide

Cat. No.: B6921957
M. Wt: 307.29 g/mol
InChI Key: HMXFIVRSYNDUKT-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a cyclopropyl group, a pyridine ring, and a pyrrole ring, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Attachment of the pyridine ring: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine ring reacts with a halogenated intermediate.

    Incorporation of the difluoroethoxy group: This step may involve nucleophilic substitution reactions, where a difluoroethoxy group is introduced using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2/c16-13(17)9-22-15-11(3-1-7-18-15)19-14(21)12-4-2-8-20(12)10-5-6-10/h1-4,7-8,10,13H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFIVRSYNDUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C2C(=O)NC3=C(N=CC=C3)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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